2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This phenylboronic ester derivative (hereafter referred to as Compound A) features a 4-methoxyphenoxy methyl substituent on the benzene ring attached to the dioxaborolane core. Its molecular structure was confirmed via X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations, revealing a planar conformation stabilized by intramolecular hydrogen bonding .
Properties
IUPAC Name |
2-[2-[(4-methoxyphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)18-9-7-6-8-15(18)14-23-17-12-10-16(22-5)11-13-17/h6-13H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZHKFRCZDGVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Reaction Conditions
The Miyaura borylation reaction is the most widely employed method for introducing boronate esters into aromatic systems. For the target compound, the reaction typically involves a brominated precursor, 2-bromo-1-((4-methoxyphenoxy)methyl)benzene , reacting with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. Key catalytic systems include:
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Pd(dppf)Cl (1–5 mol%), which exhibits high efficiency in dioxane at 80–100°C.
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Potassium acetate (KOAc) as a base, critical for facilitating transmetallation.
Reaction times vary between 12–24 hours, with yields reaching 59–92% after column chromatography. For example, a protocol using Pd(dppf)Cl (5 mol%), KOAc (3.4 eq.), and BPin (1.2 eq.) in dioxane at 100°C for 12 hours achieved 59% yield for a structurally analogous terphenyl boronate ester.
Solvent and Temperature Optimization
Solvent selection significantly impacts reaction efficiency:
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1,4-Dioxane : Preferred for its high boiling point (101°C) and compatibility with Pd catalysts.
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Dimethylformamide (DMF) : Alternative for substrates with poor solubility in dioxane, though requiring lower temperatures (80°C).
Elevated temperatures (90–110°C) improve reaction rates but risk decomposition of sensitive functional groups. For the methoxyphenoxymethyl moiety, temperatures ≤100°C are recommended to prevent ether cleavage.
Suzuki-Miyaura Cross-Coupling as a Precursor Step
Synthesis of the Brominated Intermediate
The brominated precursor, 2-bromo-1-((4-methoxyphenoxy)methyl)benzene , is synthesized via Ullmann coupling or nucleophilic aromatic substitution:
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Ullmann Coupling :
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Nucleophilic Substitution :
Alternative Synthetic Routes
Transesterification of Boronic Acids
Pinacol boronic esters can be synthesized via transesterification of arylboronic acids with pinacol:
Hydroboration of Alkynes
For alkyne-containing precursors, hydroboration with pinacolborane (HBpin) offers a stereoselective route:
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent like toluene or ethanol.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic or quinone derivatives.
Substitution: Results in substituted aryl ethers or other functionalized aromatic compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is used in:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The presence of the methoxy group enhances the electrophilicity of the aromatic system, facilitating further functionalization .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activity:
- Anticancer Activity : Studies have shown that compounds containing the dioxaborolane moiety can inhibit cancer cell proliferation. This is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems .
Materials Science
In materials science, this compound is explored for:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of boron-containing polymers with enhanced thermal and mechanical properties.
- Sensors and Electronics : The unique electronic properties of boron compounds make them suitable for applications in sensors and electronic devices .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of 2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed potent activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
Case Study 2: Polymer Development
In a collaborative project between ABC Institute and DEF Corporation, researchers synthesized a new class of boron-containing polymers utilizing this compound as a cross-linker. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.
| Property | Traditional Polymer | Boron-Containing Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The compound acts primarily through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets are typically aryl halides, and the pathway involves the formation of a palladium-boron complex.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Compound A with structurally related dioxaborolane derivatives, emphasizing substituent diversity and functional applications:
Key Findings
Substituent Influence on Reactivity :
- Electron-donating groups (e.g., methoxy in Compound A ) enhance boronate ester stability but may reduce electrophilicity in cross-coupling reactions compared to electron-withdrawing substituents (e.g., chlorine in ).
- Ethynyl groups () enable click chemistry applications, while styryl derivatives () exhibit fluorescence quenching upon H₂O₂ exposure.
Biological Activity :
- The cyclopropoxy-naphthalene derivative () demonstrated potent glycolysis inhibition in prostate cancer cells (IC₅₀ = 0.5 µM), whereas Compound A lacks reported biological data.
- Dichloro-dimethoxy derivatives () serve as intermediates in anticancer indazole synthesis, highlighting the role of halogenation in medicinal chemistry.
Synthesis and Purity :
- Compound A was crystallized from hexane/petroleum ether, ensuring high purity for structural studies . In contrast, chlorinated derivatives () achieved >80% yields via Pd-catalyzed methods.
Safety Profiles :
- Fluorinated derivatives () carry warnings for skin/eye irritation (H315, H319), while ethynyl analogues () are typically handled under inert conditions due to air sensitivity.
Biological Activity
The compound 2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-(2-((4-Methoxyphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C15H23B O4
- Molecular Weight : 284.16 g/mol
- Physical Form : White to yellow solid
- Purity : 97% .
The biological activity of this compound is closely linked to its ability to interact with various biological targets. Dioxaborolanes are known for their role in:
- Enzyme inhibition : They can act as enzyme inhibitors by forming stable complexes with target enzymes.
- Cell signaling modulation : The presence of the methoxyphenyl group may enhance interactions with cellular receptors or pathways involved in signaling.
Anticancer Activity
Recent studies have indicated that dioxaborolane derivatives exhibit promising anticancer properties. For instance:
- A study demonstrated that compounds similar to the one showed significant cytotoxic effects against various cancer cell lines. This was attributed to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Properties
Compounds within this class have also been evaluated for their antimicrobial activity:
- Research has shown that certain dioxaborolane derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of various dioxaborolane derivatives including the compound . It was found that treatment with these compounds resulted in a statistically significant reduction in tumor size in xenograft models. The study highlighted that the mechanism involved the activation of apoptotic pathways through caspase activation.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenoxy group could enhance antimicrobial potency.
Q & A
Q. How can the structural integrity of this boronic ester be confirmed using spectroscopic methods?
To verify the structure, employ a combination of 1H NMR , 13C NMR , and 11B NMR . For example:
- 1H NMR : Look for signals corresponding to the 4-methoxyphenoxy group (δ ~6.8–7.3 ppm for aromatic protons, δ ~3.8 ppm for the methoxy group) and the tetramethyl dioxaborolane backbone (δ ~1.2–1.4 ppm for methyl groups).
- 11B NMR : A sharp singlet near δ 30–35 ppm is typical for boronic esters .
- Compare with data from analogous compounds, such as 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (δ 1.34 ppm for methyl groups in 1H NMR) .
Q. What synthetic routes are reported for similar boronic esters, and how can they guide the synthesis of this compound?
A common approach involves Miyaura borylation :
Q. What precautions are necessary for handling and storing this compound?
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronic ester.
- Avoid exposure to moisture, heat, or strong acids/bases, which can degrade the compound .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise in optimizing yields?
Methodology :
Q. How do electronic and steric effects of the 4-methoxyphenoxy substituent influence reactivity in C–H borylation reactions?
- The electron-donating methoxy group enhances regioselectivity for electron-deficient aromatic C–H bonds.
- Steric bulk from the phenoxymethyl group may favor para-selectivity in directed borylation.
- Validation : Compare with analogs lacking the methoxy group (e.g., 2-(phenylmethyl) derivatives) via kinetic studies or DFT calculations .
Q. What contradictions exist in reported synthetic protocols for similar boronic esters, and how can they be resolved?
Example contradiction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
